molecular formula C12H22O B1216660 2-Butyloct-2-enal

2-Butyloct-2-enal

Cat. No.: B1216660
M. Wt: 182.3 g/mol
InChI Key: LYGMPIZYNJGJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

2-Butyloct-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of butanal and octanal under basic conditions, followed by dehydration to form the enal. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the condensation and subsequent dehydration steps .

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and minimize side reactions .

Chemical Reactions Analysis

2-Butyloct-2-enal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

2-Butyloct-2-enal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the fragrance and flavor industry due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of 2-Butyloct-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its biological and chemical interactions. The compound can also undergo oxidation and reduction reactions, which play a role in its metabolic pathways and potential therapeutic effects .

Comparison with Similar Compounds

2-Butyloct-2-enal can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific odor profile and reactivity, which make it valuable in various applications, particularly in the fragrance and flavor industry .

Properties

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

2-butyloct-2-enal

InChI

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3

InChI Key

LYGMPIZYNJGJKP-UHFFFAOYSA-N

SMILES

CCCCCC=C(CCCC)C=O

Canonical SMILES

CCCCCC=C(CCCC)C=O

Synonyms

2-butyl-2-octenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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